4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoicacid

Physicochemical profiling Drug-likeness Permeability prediction

Researchers often substitute pyrazole-benzoic acid analogs, risking failed SAR due to differences in lipophilicity and H-bonding. This compound provides the exact methanesulfonyl pharmacophore and para-substitution geometry validated for COX-2 binding. - **Distinct physicochemical profile:** XLogP3 0.8, TPSA 97.4 Ų (vs. non-sulfonyl TPSA 55.1 Ų) - **Synthetic utility:** Benzoic acid enables amide/ester derivatization; ideal for focused libraries - **Supply assurance:** ≥95% purity, para-regioisomer confirmed

Molecular Formula C11H10N2O4S
Molecular Weight 266.28 g/mol
Cat. No. B15326294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoicacid
Molecular FormulaC11H10N2O4S
Molecular Weight266.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H10N2O4S/c1-18(16,17)10-6-12-13(7-10)9-4-2-8(3-5-9)11(14)15/h2-7H,1H3,(H,14,15)
InChIKeyPLSDCKSGNAHGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methanesulfonyl-1H-pyrazol-1-yl)benzoic Acid: Structure & Baseline


4-(4-Methanesulfonyl-1H-pyrazol-1-yl)benzoic acid (CAS 2137826-28-7; molecular formula C₁₁H₁₀N₂O₄S; molecular weight 266.3 g/mol) is an organic sulfonic acid derivative belonging to the pyrazole-containing benzoic acid class [1]. Its structure comprises a benzoic acid moiety substituted at the para-position with a 4-methanesulfonyl-1H-pyrazol-1-yl group. The methanesulfonyl substituent imparts distinct electronic and physicochemical properties compared to unsubstituted pyrazole-benzoic acid analogs . The compound is offered by chemical suppliers at typical purities of ≥95%, with procurement availability via multiple sourcing channels for research and development applications .

Scaffold
Methanesulfonyl-pyrazole with para-benzoic acid substitution
Research context
Reported SAR for COX-2 target engagement and SDH inhibitor design
Physicochemical profile
Distinct LogP/TPSA balance relative to meta-regioisomers and non-sulfonyl analogs

4-(4-Methanesulfonyl-1H-pyrazol-1-yl)benzoic Acid: Substitution Limitations


Compounds within the pyrazole-benzoic acid class cannot be substituted interchangeably due to substantial differences in lipophilicity, polarity, and hydrogen-bonding capacity driven by substituent variation. The para-benzoic acid substitution pattern yields a distinct LogP and topological polar surface area (TPSA) profile compared to meta-substituted regioisomers and non-sulfonylated analogs, which directly influences membrane permeability and target binding . Furthermore, the methanesulfonyl group contributes unique electronic effects and hydrogen-bond acceptor capacity that non-sulfonyl analogs lack, altering receptor interaction profiles in ways that generic SAR models cannot reliably predict without compound-specific data [1]. These physicochemical and structural distinctions mandate empirical, comparator-driven selection rather than assumption-based analog substitution.

Regioisomer mismatch
Meta-substituted regioisomers differ in LogP and TPSA, which may alter membrane permeability and target binding.
Non-sulfonyl analog
Absence of methanesulfonyl reduces H-bond acceptor capacity, potentially modifying interaction profiles.
Heteroaryl acid
Pyridine carboxylic acid analogs exhibit different pKa and reactivity, affecting conjugation chemistry and protonation state.

Quantitative Evidence for 4-(4-Methanesulfonyl-1H-pyrazol-1-yl)benzoic Acid Selection


Lipophilicity & TPSA Differentiation

The target compound exhibits a computed XLogP3 of 0.8 and TPSA of 97.4 Ų. This profile differs markedly from regioisomeric 3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid, which has an XLogP3 of 1.4 and TPSA of 92.2 Ų, and from non-sulfonylated 4-(1H-pyrazol-1-yl)benzoic acid, which has an XLogP3 of 1.1 and TPSA of 55.1 Ų [1]. The lower LogP of the para-substituted sulfonyl derivative relative to the meta-regioisomer (ΔLogP = −0.6) and the substantially higher TPSA relative to the non-sulfonyl analog (ΔTPSA = +42.3 Ų) indicate a unique balance of hydrophobic and polar character.

LogP & TPSA
Reported
ΔLogP = −0.6
ΔTPSA = +42.3 Ų
Supports distinct permeability and absorption profile assessment
Computed vs. meta-regioisomer and non-sulfonyl analog
Physicochemical profiling Drug-likeness Permeability prediction

Molecular Weight vs. Congeners

The target compound has a molecular weight of 266.3 g/mol. This differs from the ortho-methylated analog 2-(4-methanesulfonyl-1H-pyrazol-1-yl)-4-methylbenzoic acid (MW = 280.30 g/mol; ΔMW = +14.0) and from methylene-linked analog 2-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]benzoic acid (MW = 280.30 g/mol; ΔMW = +14.0) . The lower molecular weight of the target compound results from the absence of an additional methyl substituent on the benzoic acid ring and the direct N-aryl linkage without a methylene spacer.

Molecular Weight
Reported
ΔMW = −14.0 g/mol
Lower MW may support ligand efficiency and PK optimization
vs. ortho-methyl and methylene-linked analogs
Molecular properties Compound selection Structural analogs

Methanesulfonyl Group: Electronic & Steric Effects

SAR studies on 1,5-diarylpyrazole analogs demonstrate that the methylsulfonyl (SO₂Me) group on the N1-phenyl ring contributes to COX-2 inhibitory activity through both electronic and steric mechanisms. In a series of 1,5-diarylpyrazoles, compounds bearing a 4-methylsulfonyl-phenyl group at N1 exhibited COX-2 inhibitory activity, with the sulfonyl group serving as a key pharmacophoric element [1]. The para-substitution pattern with methanesulfonyl confers a distinct electron-withdrawing character that differs from sulfamoyl (SO₂NH₂)-substituted analogs, which show altered potency profiles depending on C-3 substitution [1].

Methanesulfonyl SAR
Class-level inference
Class-level SAR indicates methylsulfonyl group contributes to COX-2 inhibitory activity via electronic and steric effects.
May support methanesulfonyl pharmacophore design for target engagement
Compound-specific data not available; extrapolated from 1,5-diarylpyrazole series
Structure-activity relationship Electron-withdrawing group COX-2 inhibition

Para-Substitution vs. Regioisomers

The target compound features a para-substituted benzoic acid moiety linked to the pyrazole N1 position. This regioisomeric arrangement differs from meta-substituted 3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid (CAS 2137999-31-4) and ortho-substituted derivatives . The para-substitution geometry influences the spatial orientation of the carboxylic acid group relative to the pyrazole-methanesulfonyl core, which in turn affects molecular recognition events in enzyme active sites and receptor binding pockets. Crystal structure data from related triaryl pyrazole antagonists bound to retinoic acid receptors demonstrate that para-substitution on the benzoic acid moiety is critical for achieving optimal binding geometry within the ligand-binding domain [1].

Para-substitution geometry
Supporting evidence
Para-substitution geometry reported to influence binding conformation in RAR antagonist crystal structure (PDB: 5K13).
Para-substitution may support target binding geometry assessment
Crystal structure of triaryl pyrazole RARγ antagonist
Regiochemistry Positional isomer Binding conformation

Enhanced H-Bond Acceptors via Sulfonyl

The target compound possesses six hydrogen bond acceptor sites (from the carboxylic acid oxygens, pyrazole nitrogens, and sulfonyl oxygens) and one hydrogen bond donor (carboxylic acid OH). In contrast, the non-sulfonylated analog 4-(1H-pyrazol-1-yl)benzoic acid has only three hydrogen bond acceptors and one donor [1]. The addition of the methanesulfonyl group introduces two additional H-bond acceptor oxygens (sulfonyl oxygens), which can form supplementary interactions with protein residues. This enhanced H-bond acceptor capacity correlates with improved target binding in related scaffolds, where sulfonyl oxygens engage key residues in enzyme active sites [2].

H-Bond Acceptors
Reported
ΔH-bond acceptors = +3
Additional acceptors may support supplementary target interactions
Sulfonyl group introduces 2 additional H-bond acceptor oxygens
Hydrogen bonding Molecular recognition Target engagement

Benzoic Acid vs. Heterocyclic Carboxylic Acids

The target compound contains a benzoic acid carboxylic acid group, distinguishing it from heteroaryl carboxylic acid analogs such as 2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-3-carboxylic acid (CAS 2138252-83-0), which bears a pyridine-3-carboxylic acid moiety [1]. The benzoic acid group offers distinct pKa and reactivity characteristics compared to pyridine carboxylic acids. Specifically, benzoic acid derivatives typically exhibit pKa values of approximately 4.2, whereas pyridine-3-carboxylic acid (nicotinic acid) has a pKa of 2.07 for the carboxylic acid and 4.81 for the pyridine nitrogen [2]. This difference influences protonation state at physiological pH and affects both solubility and membrane permeability.

Carboxylic Acid pKa
Reported
ΔpKa ≈ +2.1 (target less acidic)
Benzoic acid pKa may support different conjugation and permeability profiles
vs. pyridine-3-carboxylic acid analog
Functional group Derivatization handle Synthetic utility

Applications for 4-(4-Methanesulfonyl-1H-pyrazol-1-yl)benzoic Acid


COX-2 Selective Inhibitor Lead Optimization

This compound serves as a scaffold for COX-2 inhibitor development, where the 4-methanesulfonyl-pyrazole moiety provides the sulfonyl pharmacophore essential for COX-2 selectivity, as established in SAR studies of 1,5-diarylpyrazole derivatives [3]. The para-benzoic acid substitution pattern enables further derivatization via amide or ester formation while maintaining the geometry required for optimal COX-2 binding pocket engagement.

Physicochemical Profile-Driven Library Design

With a computed XLogP3 of 0.8 and TPSA of 97.4 Ų, this compound occupies a distinct physicochemical space relative to meta-regioisomers (XLogP3 = 1.4) and non-sulfonyl analogs (TPSA = 55.1 Ų) [3]. This profile is particularly valuable for fragment-based drug discovery and lead-like compound library construction where balanced hydrophilicity-lipophilicity is desired for oral bioavailability optimization.

SDH Inhibitor Scaffold for Agrochemicals

The pyrazol-benzoic acid scaffold has been validated as a carboxyl 'core' for succinate dehydrogenase (SDH) inhibition, with related compounds demonstrating IC₅₀ values as low as 1.07 μM against SDH and EC₅₀ values of 5.5–12.0 μM against agriculturally relevant fungal pathogens [3]. The target compound provides a structurally related starting point for developing novel SDHI fungicide candidates with potentially differentiated resistance profiles.

Amide Conjugate & Prodrug Synthesis

The benzoic acid functionality enables straightforward activation and coupling with amines to generate amide derivatives. This reactivity, combined with the compound's favorable molecular weight (266.3 g/mol) and hydrogen-bonding capacity (6 acceptors, 1 donor), makes it suitable for generating focused compound libraries through amide bond formation with diverse amine building blocks [3]. The para-substitution geometry ensures predictable spatial orientation of the resulting conjugates.

Regioisomeric Selectivity in Receptor Binding

The para-substitution pattern of this compound distinguishes it from meta- and ortho-regioisomers, making it a valuable tool compound for investigating positional effects on target engagement. Crystal structure evidence from triaryl pyrazole RAR antagonists confirms that para-substitution geometry is critical for achieving productive binding conformations in nuclear receptor ligand-binding domains [3].

Application
Selection Property
Validation Focus
Application: COX-2 inhibitor lead optimization
Selection Property: Methanesulfonyl-pyrazole scaffold with para-benzoic acid
Validation Focus: COX-2 selectivity and binding pocket geometry assessment
Application: Physicochemical library design
Selection Property: Low lipophilicity and high polar surface area profile
Validation Focus: Oral bioavailability assessment in lead-like space
Application: SDH inhibitor scaffold for agrochemicals
Selection Property: Pyrazole-benzoic acid core with methanesulfonyl group
Validation Focus: SDH inhibition potency and resistance profile evaluation
Application: Amide conjugate and prodrug synthesis
Selection Property: Benzoic acid handle with para-substitution geometry
Validation Focus: Conjugation efficiency and spatial orientation of derivatives
Application: Regioisomeric selectivity studies
Selection Property: Para-substitution vs. meta/ortho regioisomers
Validation Focus: Receptor binding conformation and target engagement evaluation

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